4-(3,4-Difluorophenyl)thiosemicarbazide
Overview
Description
4-(3,4-Difluorophenyl)thiosemicarbazide is a chemical compound with the empirical formula C7H7F2N3S and a molecular weight of 203.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Thiosemicarbazides, including 4-(3,4-Difluorophenyl)thiosemicarbazide, are known to be synthesized through the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . This reaction can be conducted in situ with common halogen bond donors .Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorophenyl)thiosemicarbazide is represented by the SMILES stringNNC(=S)Nc1ccc(F)cc1F
. This indicates that the molecule contains a thiosemicarbazide group attached to a 3,4-difluorophenyl group . Chemical Reactions Analysis
Thiosemicarbazides are precursors to thiosemicarbazones and heterocycles . Formylation of thiosemicarbazide provides access to triazole .Scientific Research Applications
Anticancer Activity
Thiosemicarbazones, including “4-(3,4-Difluorophenyl)thiosemicarbazide”, have been studied for their potential anticancer properties . They have shown promising results in inhibiting the growth of various cancer cell lines. For instance, some thiosemicarbazone derivatives have shown more potent cytotoxic activity than Imatinib, a commonly used cancer drug, on C6 glioma and MCF7 breast cancer cell lines .
Antimicrobial Activity
Thiosemicarbazones are known for their expansive range of biological activities, including antimicrobial properties . They could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Thiosemicarbazones also exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Enzyme Inhibition
Thiosemicarbazones have been found to inhibit certain enzymes . This property could be harnessed in the development of new drugs targeting specific enzymes.
Treatment of Infectious Diseases
Thiosemicarbazones show activity against tuberculosis, leprosy, bacterial and viral infections . This suggests that they could be used in the treatment of these and potentially other infectious diseases.
Treatment of Autoimmune Diseases
Thiosemicarbazones have shown potential in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis . Further research could lead to the development of new treatments for these conditions.
Sensor Development
Thiosemicarbazones have a wide range of physical and electrochemical properties, making them useful in the development of potentiometric sensors against many metals .
Antimalarial Activity
Thiosemicarbazones have shown activity against malaria . This suggests that they could be used in the development of new antimalarial drugs.
Mechanism of Action
Target of Action
The primary target of 4-(3,4-Difluorophenyl)thiosemicarbazide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This enzymatic family comprises 15 distinct isoforms, intricately woven into a web of physiological processes, including respiration, acid-base equilibrium, lipogenesis, gluconeogenesis, ureogenesis, and tumorigenicity .
Mode of Action
The compound interacts with its target, carbonic anhydrase IX, by inhibiting its activity . The inhibition of carbonic anhydrase IX activity is believed to be the underlying mechanism of action
Biochemical Pathways
The inhibition of carbonic anhydrase IX can affect various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance and facilitating CO2 transport . Therefore, the inhibition of these enzymes can disrupt these processes, potentially leading to a range of downstream effects.
Result of Action
The compound has shown potential anti-proliferative effectiveness against cancer cell lines . Specifically, it has demonstrated cytotoxic activity against U87 and HeLa cells . The results indicated that the compound showed higher efficacy than the standard acetazolamide . .
Future Directions
Thiosemicarbazides and their derivatives, including 4-(3,4-Difluorophenyl)thiosemicarbazide, have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities . Future research may focus on further exploring these properties and developing new applications for these compounds .
properties
IUPAC Name |
1-amino-3-(3,4-difluorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNFJKFWMGLQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)thiosemicarbazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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